Cas no 1057671-85-8 (3-(3,5-dimethoxyphenyl)propan-1-amine)

3-(3,5-dimethoxyphenyl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(3,5-dimethoxyphenyl)propan-1-amine
- 1057671-85-8
- EN300-1858023
- AKOS010970552
-
- インチ: 1S/C11H17NO2/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h6-8H,3-5,12H2,1-2H3
- InChIKey: KIMOOKIENJALKH-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(C=C(C=1)CCCN)OC
計算された属性
- せいみつぶんしりょう: 195.125928785g/mol
- どういたいしつりょう: 195.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 44.5Ų
3-(3,5-dimethoxyphenyl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1858023-1.0g |
3-(3,5-dimethoxyphenyl)propan-1-amine |
1057671-85-8 | 1g |
$986.0 | 2023-05-23 | ||
Enamine | EN300-1858023-0.05g |
3-(3,5-dimethoxyphenyl)propan-1-amine |
1057671-85-8 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1858023-0.1g |
3-(3,5-dimethoxyphenyl)propan-1-amine |
1057671-85-8 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1858023-0.25g |
3-(3,5-dimethoxyphenyl)propan-1-amine |
1057671-85-8 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1858023-0.5g |
3-(3,5-dimethoxyphenyl)propan-1-amine |
1057671-85-8 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1858023-10.0g |
3-(3,5-dimethoxyphenyl)propan-1-amine |
1057671-85-8 | 10g |
$4236.0 | 2023-05-23 | ||
Enamine | EN300-1858023-1g |
3-(3,5-dimethoxyphenyl)propan-1-amine |
1057671-85-8 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1858023-5.0g |
3-(3,5-dimethoxyphenyl)propan-1-amine |
1057671-85-8 | 5g |
$2858.0 | 2023-05-23 | ||
Enamine | EN300-1858023-2.5g |
3-(3,5-dimethoxyphenyl)propan-1-amine |
1057671-85-8 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1858023-5g |
3-(3,5-dimethoxyphenyl)propan-1-amine |
1057671-85-8 | 5g |
$2858.0 | 2023-09-18 |
3-(3,5-dimethoxyphenyl)propan-1-amine 関連文献
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
3-(3,5-dimethoxyphenyl)propan-1-amineに関する追加情報
Introduction to 3-(3,5-dimethoxyphenyl)propan-1-amine (CAS No. 1057671-85-8)
3-(3,5-dimethoxyphenyl)propan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1057671-85-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a propylamine side chain attached to a 3,5-dimethoxyphenyl ring, has garnered attention due to its structural uniqueness and potential biological activities. The presence of methoxy groups at the 3rd and 5th positions of the aromatic ring enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry.
The structural framework of 3-(3,5-dimethoxyphenyl)propan-1-amine combines elements of both aromatic and aliphatic moieties, which is a common strategy in drug design to achieve optimal pharmacokinetic properties. The aromatic ring, with its electron-donating methoxy substituents, can influence the molecule's electronic distribution, affecting its interactions with biological targets. Meanwhile, the propylamine group introduces a basic nitrogen atom, which is often crucial for binding to acidic or polar sites on proteins.
In recent years, there has been growing interest in phenylpropylamine derivatives due to their reported pharmacological effects. While not yet approved for clinical use, preclinical studies have suggested that compounds with similar structures may exhibit properties relevant to central nervous system (CNS) modulation. The dimethoxy substitution pattern on the phenyl ring is particularly noteworthy, as it has been observed in several bioactive molecules that interact with neurotransmitter systems.
One of the most compelling aspects of 3-(3,5-dimethoxyphenyl)propan-1-amine is its potential as a scaffold for further derivatization. Researchers have explored various modifications to this core structure to enhance its potency, selectivity, and metabolic stability. For instance, introducing additional functional groups or altering the length of the aliphatic chain can significantly impact the molecule's pharmacological profile. Such modifications are essential in drug discovery pipelines where lead optimization is a critical step.
The synthesis of 3-(3,5-dimethoxyphenyl)propan-1-amine typically involves multi-step organic reactions. A common approach includes the Friedel-Crafts alkylation of an appropriately substituted benzene derivative followed by nucleophilic substitution or reduction steps to introduce the propylamine moiety. Advanced synthetic techniques such as catalytic hydrogenation and cross-coupling reactions have been employed to improve yield and purity. These synthetic methodologies are crucial for producing sufficient quantities of the compound for both research and development purposes.
From a computational chemistry perspective, 3-(3,5-dimethoxyphenyl)propan-1-amine has been subjected to molecular modeling studies to understand its binding interactions with potential targets. Docking simulations have revealed that this compound can engage with various protein receptors, suggesting multiple possible mechanisms of action. For example, its structural features may allow it to interact with serotonergic receptors or other neurotransmitter systems involved in mood regulation and cognitive functions.
The pharmacokinetic properties of 3-(3,5-dimethoxyphenyl)propan-1-amine are also under investigation. In vitro studies have begun to explore its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are vital for assessing whether the compound has the potential to reach therapeutic levels in vivo and whether it undergoes rapid degradation or conjugation processes that could limit its efficacy.
Recent advancements in analytical techniques have enabled more precise characterization of 3-(3,5-dimethoxyphenyl)propan-1-amine. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography have all been utilized to confirm its structure and purity. Such analytical methods are indispensable in ensuring that researchers are working with a consistent and well-defined compound throughout their studies.
The potential applications of 3-(3,5-dimethoxyphenyl)propan-1-amine extend beyond basic research. Its unique structure makes it a candidate for developing novel therapeutic agents targeting neurological disorders or other diseases where phenylpropylamine derivatives show promise. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into tangible benefits for patients.
In conclusion, 3-(3,5-dimethoxyphenyl)propan-1-amine (CAS No. 1057671-85-8) represents an intriguing compound with significant potential in pharmaceutical research. Its structural features, synthetic accessibility, and reported biological activities make it a valuable asset in the quest for new medicines. As research continues to uncover more about its properties and applications, this molecule is poised to play an important role in future drug development efforts.
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